1-bromo-6-chloronaphthalene
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Overview
Description
1-Bromo-6-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a halogenated derivative of naphthalene, characterized by the presence of both bromine and chlorine atoms on the naphthalene ring. This compound is part of the polycyclic aromatic hydrocarbon class and has been extensively studied for its physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-chloronaphthalene can be synthesized through various methods. One common approach involves the bromination of 6-chloronaphthalene using bromine in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{Cl} + \text{Br}2 \rightarrow \text{C}{10}\text{H}_{6}\text{BrCl} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of hydrobromic acid and hydrogen peroxide. The process includes adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction vessel, followed by the dropwise addition of hydrogen peroxide at controlled temperatures. This method is advantageous due to its high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromo-6-chloronaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-6-chloronaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to its observed effects .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.
1-Chloronaphthalene: Similar in structure but lacks the bromine atom.
1-Fluoronaphthalene: Contains a fluorine atom instead of bromine or chlorine.
Uniqueness: 1-Bromo-6-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual halogenation imparts distinct chemical properties and reactivity compared to its mono-halogenated counterparts .
Properties
CAS No. |
676266-14-1 |
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Molecular Formula |
C10H6BrCl |
Molecular Weight |
241.51 g/mol |
IUPAC Name |
1-bromo-6-chloronaphthalene |
InChI |
InChI=1S/C10H6BrCl/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI Key |
FAVCOALOCKGAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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